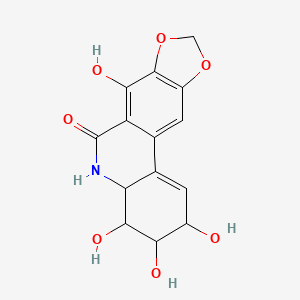

Lycoricidin-A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound has garnered significant attention due to its potent anticancer activity against tumors of the brain, skin, and breast . Narciclasine is an isocarbostyril alkaloid, which means it has a unique structure that contributes to its biological activities.

準備方法

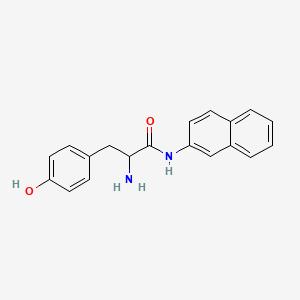

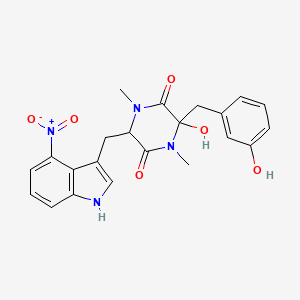

Synthetic Routes and Reaction Conditions: The total synthesis of narciclasine has been accomplished through a late-stage, amide-directed C–H hydroxylation of a lycoricidine intermediate . This method involves several steps, including the transformation of phenylalanine to protocatechuic aldehyde via trans-cinnamic acid, p-coumaric acid, and caffeic acid . Protocatechuic aldehyde then reacts with tyramine, yielding an imine (Schiff’s base) that is reduced and methylated to O-methyl-norbelladine .

Industrial Production Methods: While specific industrial production methods for narciclasine are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The key steps involve the use of common reagents and conditions that can be scaled up for industrial applications.

化学反応の分析

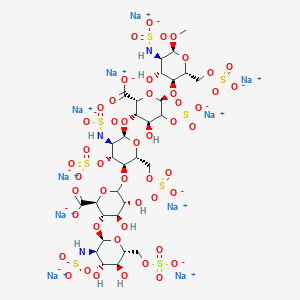

Types of Reactions: Narciclasine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of a cyclic phosphate at two of the adjacent hydroxyl groups of narciclasine . This modification enhances its solubility and biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of narciclasine include phenylalanine, protocatechuic aldehyde, tyramine, and various oxidizing and reducing agents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions include various derivatives of narciclasine, such as cyclic phosphates and other modified forms that exhibit enhanced biological activities .

科学的研究の応用

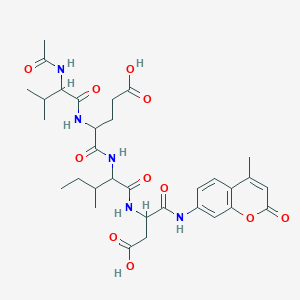

Narciclasine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable compound for studying the synthesis and modification of isocarbostyril alkaloids . In biology, narciclasine is used to investigate its effects on plant growth and development .

In medicine, narciclasine has shown potent anticancer activity, particularly against glioblastoma multiforme, by decreasing mitotic rates without inducing apoptosis . It also modulates the Rho/Rho kinase/LIM kinase/cofilin signaling pathway, increasing GTPase RhoA activity and inducing actin stress fiber formation .

作用機序

Narciclasine exerts its effects through several molecular targets and pathways. It has been shown to inhibit protein synthesis, isocitrate lyase, and hydroxypyruvate reductase activities . Additionally, narciclasine induces autophagy-dependent apoptosis in gastric cancer cells by inhibiting the phosphorylation level of Akt/mTOR, thereby reducing the proliferation of these cells . It also acts as a novel inhibitor of topoisomerase I, which is essential for maintaining DNA integrity .

類似化合物との比較

Narciclasine is unique among similar compounds due to its specific molecular structure and biological activities. Similar compounds include other plant-derived anticancer agents such as camptothecin derivatives (topotecan and irinotecan), paclitaxel, and vinblastine . While these compounds also exhibit anticancer properties, narciclasine’s ability to modulate specific signaling pathways and induce autophagy-dependent apoptosis sets it apart.

List of Similar Compounds:- Camptothecin derivatives (topotecan and irinotecan)

- Paclitaxel

- Vinblastine

特性

IUPAC Name |

2,3,4,7-tetrahydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAZURSABQIKGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13400983.png)

![4-[[6-amino-2-[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13400985.png)

![(2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13401011.png)

![3-[3-[3-Cyclopentyl-3-[4-[(5-oxo-2-phenyl-1,3,4-oxadiazin-4-yl)methyl]phenyl]prop-1-enyl]-2-methylphenyl]propanoic acid](/img/structure/B13401013.png)

![2,2,2-trifluoro-N-[3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B13401023.png)

![sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate](/img/structure/B13401054.png)